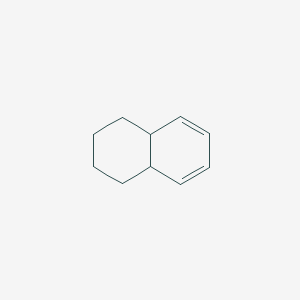

Hexahydronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14 |

|---|---|

Molecular Weight |

134.22 g/mol |

IUPAC Name |

1,2,3,4,4a,8a-hexahydronaphthalene |

InChI |

InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,5-6,9-10H,3-4,7-8H2 |

InChI Key |

YFCFOZJMGWBVFX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C=CC=CC2C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Isomers and Stereochemistry of Hexahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of hexahydronaphthalene, commonly known as decalin, with a focus on their stereochemistry, conformational analysis, and practical experimental methodologies. Decalin serves as a fundamental bicyclic scaffold in many natural products, including steroids, and its stereochemical properties are crucial in the design and synthesis of new therapeutic agents.

Structural Isomers of this compound (Decalin)

This compound, with the chemical formula C₁₀H₁₈, is a saturated bicyclic hydrocarbon. The fusion of the two cyclohexane (B81311) rings can occur in two diastereomeric forms: cis-decalin and trans-decalin.[1][2] These isomers are configurational and cannot be interconverted without breaking and reforming chemical bonds.[3]

-

cis-Decalin: In this isomer, the two hydrogen atoms at the bridgehead carbons (C-4a and C-8a) are on the same side of the molecule. The rings are fused through one axial and one equatorial bond.

-

trans-Decalin: In this isomer, the bridgehead hydrogens are on opposite sides of the molecule. The ring fusion involves two equatorial bonds.

Stereochemistry and Conformational Analysis

The stereochemistry of decalin isomers dictates their three-dimensional shape and, consequently, their physical and chemical properties. Both six-membered rings in cis- and trans-decalin adopt chair conformations to minimize angle and torsional strain.[2][3]

trans-Decalin

trans-Decalin is a conformationally rigid molecule.[3] The two chair conformations are "locked" in a trans-fused arrangement, and ring flipping is not possible without introducing significant ring strain. This rigidity is a key feature in the structure of steroids and other natural products. The molecule possesses a center of symmetry, making it achiral.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hexahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydronaphthalene and its derivatives represent a significant class of bicyclic hydrocarbons that are foundational in various fields, from industrial solvents to the structural core of complex pharmaceutical agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its most stable and well-characterized form, decahydronaphthalene (B1670005) (decalin), and its partially saturated analogues. This document details the stereoisomerism, thermodynamic stability, and chemical reactivity of these compounds. Furthermore, it delves into the experimental methodologies for their synthesis and characterization and explores the biological significance of their derivatives in the context of drug development.

Physical and Chemical Properties

The term "this compound" can refer to various isomers with the chemical formula C₁₀H₁₄. However, the most commercially and academically significant related compound is decahydronaphthalene (C₁₀H₁₈), also known as decalin, which is the fully saturated analogue of naphthalene (B1677914).[1] Decalin is a colorless liquid with an aromatic odor and is primarily used as an industrial solvent.[2] It exists as two stable geometric isomers: cis-decalin and trans-decalin.[3]

Stereoisomerism and Conformational Analysis

The two six-membered rings in decalin are fused, and the stereochemistry at the ring junction determines whether the isomer is cis or trans.[4]

-

trans-Decalin: The two hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system. This results in a relatively flat and rigid structure where both cyclohexane (B81311) rings are in a stable chair conformation.[3] Due to this rigidity, trans-decalin cannot undergo a ring flip.[4]

-

cis-Decalin: The bridgehead hydrogens are on the same side of the rings. This isomer is more flexible and can undergo a chair-chair interconversion, often referred to as a ring flip.[4]

The trans isomer is thermodynamically more stable than the cis isomer by approximately 2 kcal/mol, primarily due to unfavorable nonbonded interactions within the concave structure of cis-decalin.[3]

Quantitative Physical Properties

The physical properties of cis- and trans-decalin, as well as a common partially unsaturated isomer, are summarized in the table below.

| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | 1,2,3,4,5,8-Hexahydronaphthalene |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₄ |

| Molar Mass | 138.25 g/mol | 138.25 g/mol | 134.22 g/mol |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Density | 0.896 g/cm³ | 0.870 g/cm³ | 0.94 g/cm³ |

| Melting Point | -43 °C | -30.4 °C | N/A |

| Boiling Point | 196 °C | 187 °C | 209.6 °C at 760 mmHg |

| Refractive Index | 1.481 | 1.469 | 1.523 |

| Solubility in Water | Insoluble | Insoluble | N/A |

| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane (B92381) and benzene.[5] | Soluble in non-polar solvents. | N/A |

Chemical Properties and Reactivity

Decahydronaphthalene is a saturated alicyclic hydrocarbon and exhibits relatively low reactivity. However, it can undergo certain chemical transformations.

-

Oxidation: The oxygenation of decalin can produce a tertiary hydroperoxide, which can then be rearranged to form cyclodecenone. This is a precursor in the synthesis of sebacic acid, a dicarboxylic acid used in the production of polymers and plasticizers.[6]

-

Dehydrogenation: Decalin can be dehydrogenated back to naphthalene in the presence of a suitable catalyst. This reversible process has been explored in the context of hydrogen storage technologies.

-

Hydrogenolysis: Under high temperature and pressure with a catalyst, the rings of decalin can be opened. For instance, on an iridium/silica catalyst, decalin undergoes hydrogenolytic ring-opening to form butylcyclohexane (B157738) and other products.[7]

Experimental Protocols

Synthesis of Decahydronaphthalene (Decalin)

Objective: To synthesize a mixture of cis- and trans-decalin via the catalytic hydrogenation of naphthalene.

Principle: Naphthalene is reduced by hydrogen gas in the presence of a metal catalyst. The reaction proceeds in two steps, first forming tetrahydronaphthalene (tetralin) and then decahydronaphthalene.[8] The ratio of cis to trans isomers can be influenced by the choice of catalyst and reaction conditions.[8]

Materials:

-

Naphthalene

-

Palladium on alumina (B75360) (Pd/Al₂O₃) or Nickel-Molybdenum (NiMo) catalyst[8][9]

-

High-pressure batch reactor (e.g., Anton Parr)[8]

-

Hydrogen gas

-

Solvent (if necessary, though often performed neat)

Procedure:

-

Charge the high-pressure reactor with naphthalene and the catalyst. A typical catalyst to reactant ratio is 0.12 g of catalyst to 0.18 g of naphthalene.[8]

-

Seal the reactor and purge with an inert gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to approximately 40 bar.[8]

-

Heat the reactor to the desired temperature, typically around 250 °C, while stirring at a high speed (e.g., 1000 rpm).[8]

-

Maintain these conditions for a sufficient duration to ensure complete hydrogenation. The reaction progress can be monitored by taking samples and analyzing them via gas chromatography.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Recover the product mixture by filtration to remove the catalyst.

Separation of cis and trans Decalin Isomers

Objective: To separate the mixture of cis- and trans-decalin isomers.

Principle: The boiling points of cis-decalin (196 °C) and trans-decalin (187 °C) are sufficiently different to allow for their separation by fractional distillation.[3]

Materials:

-

Mixture of decalin isomers

-

Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

-

Heating mantle

-

Condenser

-

Receiving flasks

Procedure:

-

Set up the fractional distillation apparatus. Ensure the fractionating column is well-insulated to maintain a proper temperature gradient.

-

Charge the distilling flask with the decalin isomer mixture.

-

Heat the flask gently. The lower-boiling trans-decalin will vaporize first, ascend the column, and condense in the condenser.

-

Collect the trans-decalin in the receiving flask.

-

As the distillation progresses, the temperature at the top of the column will rise. When the temperature approaches the boiling point of cis-decalin, change the receiving flask to collect the cis-decalin fraction.

-

The purity of the separated fractions can be assessed using gas chromatography.

Spectroscopic Characterization

Objective: To characterize and differentiate between cis- and trans-decalin using spectroscopic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the rapid ring inversion of cis-decalin at room temperature, its proton NMR spectrum shows averaged signals. In contrast, the rigid structure of trans-decalin results in distinct signals for its axial and equatorial protons, leading to a more complex spectrum.[10]

-

¹³C NMR: Variable-temperature ¹³C NMR can be used to determine the energy barrier for the ring inversion of cis-decalin.[11] The spectra of the two isomers show different chemical shifts for the carbon atoms, allowing for their identification.[2]

2. Infrared (IR) Spectroscopy:

-

The IR spectra of cis- and trans-decalin are similar, showing characteristic C-H stretching and bending vibrations for saturated hydrocarbons. However, there are subtle differences in the fingerprint region (below 1500 cm⁻¹) that can be used to distinguish between the two isomers.[12]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC can be used to separate the cis and trans isomers based on their different boiling points. The mass spectrometer will then provide the mass spectrum for each isomer. Both isomers will have the same molecular ion peak (m/z = 138), but their fragmentation patterns may show minor differences.[13]

Biological Activity and Relevance to Drug Development

While this compound and decalin themselves are not typically considered biologically active in a therapeutic sense, their rigid, bicyclic scaffold is a key structural motif in many biologically active molecules, including steroids like testosterone (B1683101) and cholesterol.[4]

More directly, derivatives of partially saturated naphthalene rings, such as hexahydroquinolines , have shown significant promise in drug development. These compounds, which incorporate a nitrogen atom into the ring system, have been investigated for a range of therapeutic applications.

-

Anticancer Activity: Certain hexahydroquinoline derivatives have been shown to exhibit potent anticancer activity.[14] Their mechanism of action can involve the inhibition of key signaling proteins like epidermal growth factor receptor (EGFR) and the anti-apoptotic protein Mcl-1.[9][14] By inhibiting these pathways, these compounds can induce apoptosis (programmed cell death) in cancer cells.[9]

-

Anti-inflammatory Effects: Naphthalene derivatives have also been explored as anti-inflammatory agents.[15] Some have been found to suppress inflammatory pathways such as the NF-κB and MAPK signaling pathways.

The development of these derivatives highlights the importance of the this compound core as a scaffold for presenting functional groups in a specific three-dimensional arrangement to interact with biological targets.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. aph-hsps.hu [aph-hsps.hu]

- 5. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR (EGFRWT, EGFRT790M, and EGFRL858R) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Harnessing Functional Food Sources: Deriving Anti-Inflammatory and Antibacterial Naphthalene Derivatives from the Edible Bulbs of Eleutherine bulbosa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Stability of Cis and Trans Isomers of Hexahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the cis and trans isomers of hexahydronaphthalene, commonly known as decalin. A thorough understanding of the conformational and energetic properties of these fundamental bicyclic systems is crucial for professionals in drug development and organic chemistry, as the decalin framework is a core structural motif in many natural products and synthetic molecules, including steroids.

Executive Summary

Conformational Analysis and the Origin of Stability

The stability of decalin isomers is best understood by examining their three-dimensional structures. Both six-membered rings in each isomer adopt a chair conformation to minimize angle and torsional strain, similar to cyclohexane.[1][2] The key difference lies in how these two chair rings are fused.

-

trans-Decalin: The two rings are fused via two equatorial-type bonds.[1] This results in a relatively flat and rigid structure that is "conformationally locked," meaning it cannot undergo ring flipping.[1][2][3][4] This rigid conformation is free of significant steric strain.

-

cis-Decalin: The rings are fused through one axial and one equatorial bond.[1] This creates a bent, "tent-like" shape.[3] Unlike its trans counterpart, cis-decalin is flexible and can undergo a ring flip, with an energy barrier of approximately 12.6 to 14 kcal/mol.[1][3] However, this flexibility comes at an energetic cost. The concave face of the molecule introduces significant non-bonded interactions, specifically gauche-butane interactions , which are the primary source of its lower stability.[1][5][6] It is estimated that cis-decalin possesses three additional gauche-butane interactions compared to the trans isomer.[5][7]

The diagram below illustrates the fundamental structural difference between the two isomers.

Quantitative Thermodynamic Data

The stability difference between the isomers has been quantified by several experimental methods. The data consistently show that trans-decalin is more stable by approximately 2.1 to 2.7 kcal/mol.

| Thermodynamic Parameter | cis-Decalin Value | trans-Decalin Value | Difference (trans - cis) | Reference(s) |

| Heat of Combustion (ΔH°comb) | -1502.92 kcal/mol | -1500.22 kcal/mol | +2.70 kcal/mol | [5] |

| Heat of Formation (ΔH°f) | -52.45 kcal/mol | -55.14 kcal/mol | -2.69 kcal/mol | [5] |

| Heat of Isomerization (ΔH°isom) | - | - | -2.12 kcal/mol | [8] |

| Heat of Isomerization (ΔH°isom) | - | - | -2.69 kcal/mol | [8] |

| Heat of Isomerization (ΔH°isom, experimental) | - | - | -2.72 ± 0.20 kcal/mol | [8] |

| Energy Difference (calculated) | - | - | ~2 kcal/mol | [1] |

| Energy Difference (calculated) | - | - | 10.5 kJ/mol (~2.5 kcal/mol) | [9] |

Table 1: Summary of Quantitative Stability Data for Decalin Isomers.

Experimental Protocols for Stability Determination

The thermodynamic data presented above are primarily derived from two key experimental techniques: heat of combustion measurements and isomerization equilibration studies.

Heat of Combustion via Bomb Calorimetry

This method determines the standard enthalpy of formation (ΔH°f) by precisely measuring the heat released during the complete combustion of a sample. A more negative enthalpy of formation indicates a more stable compound.

Methodology:

-

Sample Preparation: A precisely weighed sample (to ±0.1 mg) of the purified decalin isomer is placed into a sample holder within a high-pressure vessel, known as a "bomb."[10]

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Immersion: The bomb is immersed in a known quantity of water in a well-insulated calorimeter. The initial temperature is recorded with high precision.

-

Ignition: The sample is ignited electrically. The complete combustion of the decalin to CO₂ and H₂O releases heat.

-

Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. This value is then used to calculate the standard enthalpy of formation. The isomer that releases less heat upon combustion (trans-decalin) is the more stable one.[5]

Isomerization Equilibrium

This technique directly measures the thermodynamic equilibrium between the cis and trans isomers, allowing for the calculation of the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) of isomerization.

Methodology:

-

Reaction Setup: A mixture of decalin isomers (often starting with a sample enriched in one isomer) is placed in a high-pressure reaction vessel.[8]

-

Catalyst Addition: A catalyst, typically a noble metal such as palladium on a support, is added to facilitate the interconversion between the isomers. The mechanism involves a reversible hydrogenation-dehydrogenation process.[8]

-

Equilibration: The vessel is sealed, pressurized with hydrogen, and heated to a specific temperature (e.g., within a range of 531-641 K) for a sufficient period to allow the reaction to reach equilibrium.[8] This is repeated at several different temperatures.

-

Sampling and Analysis: After equilibration, the reaction is cooled, and the composition of the decalin mixture is analyzed. High-resolution gas chromatography (GC) is the modern method of choice for accurately determining the trans/cis ratio.[8]

-

Thermodynamic Calculation: The equilibrium constant (K = [trans]/[cis]) is calculated for each temperature. A plot of ln(K) versus 1/T (a van 't Hoff plot) yields a straight line. The slope of this line is equal to -ΔH°/R and the intercept is equal to ΔS°/R (where R is the gas constant). This allows for a precise determination of the enthalpy and entropy of isomerization.

The workflow for the isomerization experiment is visualized below.

Implications for Drug Development and Synthesis

The rigid, strain-free nature of the trans-decalin scaffold makes it a highly predictable and stable building block in medicinal chemistry. Its conformational rigidity can be exploited to hold pharmacophoric groups in a well-defined spatial orientation, potentially leading to higher binding affinity and selectivity for a biological target. Conversely, the inherent flexibility of the cis-decalin system, while energetically less favorable, might be desirable in cases where conformational adaptability is required for receptor binding. The lower stability of the cis isomer also has synthetic implications; reactions that can form either isomer will often favor the thermodynamically more stable trans product, especially under equilibrating conditions.

Conclusion

The thermodynamic stability of this compound isomers is unequivocally established, with the trans isomer being more stable than the cis isomer by approximately 2.7 kcal/mol. This stability difference is rooted in the conformational properties of the fused-ring systems, specifically the presence of steric strain in the form of gauche-butane interactions in the cis configuration. This fundamental principle of conformational analysis, quantified through rigorous experimental methods like bomb calorimetry and isomerization studies, provides essential knowledge for chemists and drug development professionals who utilize these core structures in molecular design and synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Decalins | PPT [slideshare.net]

- 5. decalins.html [ursula.chem.yale.edu]

- 6. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Hexahydronaphthalene from Naphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexahydronaphthalene, commonly known as decalin, from naphthalene (B1677914). The document details the catalytic hydrogenation processes, experimental protocols, and quantitative data derived from various research efforts. It is intended to serve as a valuable resource for professionals in chemistry and drug development who are engaged in or exploring the applications of saturated bicyclic hydrocarbons.

Introduction

This compound (decalin) is a saturated bicyclic hydrocarbon with significant applications as an industrial solvent for resins, fats, and waxes, and as a fuel additive.[1][2] Its synthesis from naphthalene, a readily available polycyclic aromatic hydrocarbon, is a process of significant industrial and academic interest. The primary route to decalin is through the catalytic hydrogenation of naphthalene, a reaction that can be controlled to selectively produce the partially hydrogenated intermediate, tetralin (1,2,3,4-tetrahydronaphthalene), or the fully saturated decalin.[3][4] The choice of catalyst, reaction conditions, and solvent system plays a crucial role in determining the product distribution and the stereochemistry of the resulting decalin (cis and trans isomers).[1][3]

Reaction Pathways

The hydrogenation of naphthalene to this compound (decalin) proceeds in a stepwise manner, with tetralin being a key intermediate. The overall reaction scheme can be visualized as follows:

Caption: Reaction pathway for the hydrogenation of naphthalene to decalin.

The selective synthesis of either tetralin or decalin is a key challenge and is highly dependent on the catalyst and reaction conditions employed. Tetralin itself is a valuable industrial solvent and a hydrogen donor in various chemical processes, including coal liquefaction.[4][5]

Catalytic Systems and Quantitative Data

A variety of catalysts have been investigated for the hydrogenation of naphthalene. The choice of metal, support, and reaction medium significantly influences the conversion, selectivity, and product distribution.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Solvent | Naphthalene Conversion (%) | Tetralin Selectivity (%) | Decalin Selectivity (%) | Reference |

| 5 wt% Rh/C | Carbon | 60 | 2-6 (H₂) | Supercritical CO₂ | ~100 | Low | High | [6] |

| Ni/S950 | S950 Resin | 200 | 2 (H₂) | n-hexane | 100 | 95.6 | - | [5] |

| MoS₂/AC3 | Activated Carbon | 300 | 4 (H₂) | - | High | ~82 (Yield) | - | [7] |

| Ni-Mo/Al₂O₃ | Alumina | - | 6 (H₂) | - | - | >90 (Yield) | - | [7] |

| Pt | Alumina | 288-371 | 0.1-0.7 (H₂) | Vapor Phase | - | >57.9 | >55.7 | [8] |

| Pd₅%/Al₂O₃ | Alumina | 250 | 4 (H₂) | - | - | - | - | [9] |

| Ni/Al₂O₃ | Alumina | 80-160 | 2-4 (H₂) | Decane | - | - | - | [10] |

| Pt/HAP | Hyper-cross-linked Aromatic Polymer | 250 | 6 (Total) | Supercritical Hexane | ~100 | ~100 | - | [11] |

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and replication of experimental results. Below are protocols for key experiments cited in the literature.

Protocol 1: Selective Hydrogenation of Naphthalene to Decalin using Rh/C in Supercritical CO₂ [6]

-

Catalyst: 5 wt% Rhodium on carbon (Rh/C).

-

Apparatus: A high-pressure batch reactor equipped with a magnetic stirrer.

-

Procedure:

-

The catalyst (e.g., 50 mg) and naphthalene (e.g., 100 mg) are placed in the reactor.

-

The reactor is sealed and purged with CO₂ to remove air.

-

Liquid CO₂ is introduced into the reactor to the desired pressure.

-

The reactor is heated to the reaction temperature (e.g., 60°C).

-

Hydrogen is introduced to the desired partial pressure (e.g., 2-6 MPa).

-

The reaction mixture is stirred for a specified time.

-

After the reaction, the reactor is cooled, and the CO₂ is vented.

-

The product is extracted with a suitable solvent (e.g., acetone) and analyzed by gas chromatography (GC).

-

Protocol 2: Selective Hydrogenation of Naphthalene to Tetralin using Ni/S950 Catalyst [5]

-

Catalyst: Nickel supported on S950 resin (Ni/S950).

-

Apparatus: A stainless steel autoclave.

-

Procedure:

-

Naphthalene (100 mg), the Ni/S950 catalyst (50 mg), and n-hexane (20 mL) are added to the autoclave.

-

The autoclave is sealed and purged with H₂ several times.

-

The pressure of H₂ is adjusted to 2 MPa.

-

The autoclave is heated to 200°C and maintained for 2 hours with stirring.

-

After the reaction, the autoclave is cooled to room temperature.

-

The catalyst is separated by filtration.

-

The liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Protocol 3: Vapor-Phase Hydrogenation of Naphthalene using Pt/Alumina [8]

-

Catalyst: 0.1 to 2 wt% Platinum on activated alumina.

-

Apparatus: A fixed-bed reactor system.

-

Procedure:

-

The catalyst is loaded into the reactor.

-

Naphthalene is vaporized and mixed with a hydrogen stream.

-

The vapor-phase mixture is passed through the catalyst bed at a controlled temperature (e.g., 288-371°C), pressure (e.g., 0.1-7 MPa), and weight hourly space velocity (WHSV) (e.g., 0.1-20).

-

The product stream is cooled and condensed.

-

The liquid product is collected and analyzed to determine the composition of tetralin and decalin.

-

Logical Workflow for Catalyst Selection and Process Optimization

The selection of an appropriate catalytic system and the optimization of reaction parameters are crucial for achieving the desired product with high yield and selectivity. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for catalyst selection and process optimization.

Conclusion

The synthesis of this compound from naphthalene is a well-established yet continuously evolving field of study. The choice of catalyst and reaction conditions allows for the selective production of either the partially hydrogenated tetralin or the fully saturated decalin. Noble metal catalysts such as Rh and Pt, as well as more cost-effective options like Ni, have demonstrated high efficacy. The use of advanced reaction media, such as supercritical fluids, can offer benefits in terms of reaction rates and product separation.[6][11] This guide provides a foundational understanding of the key synthetic routes and experimental considerations, serving as a practical resource for researchers and professionals in the field. Further research into novel catalytic materials and process intensification will continue to enhance the efficiency and sustainability of this compound synthesis.

References

- 1. Decalin - Wikipedia [en.wikipedia.org]

- 2. Decalin | TargetMol [targetmol.com]

- 3. nbinno.com [nbinno.com]

- 4. Tetralin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Modification of Activated Carbon and Its Application in Selective Hydrogenation of Naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3000983A - Process for the hydrogenation of naphthalene - Google Patents [patents.google.com]

- 9. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of Hexahydronaphthalene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isomers of partially hydrogenated naphthalenes, with a focus on octahydronaphthalene and decahydronaphthalene (B1670005) (decalin) as illustrative examples. This document is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and development of molecules containing these structural motifs.

Introduction to Spectroscopic Analysis of Naphthalene Derivatives

The spectroscopic analysis of organic compounds is a cornerstone of modern chemistry, providing detailed insights into molecular structure and connectivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to elucidate the three-dimensional arrangement of atoms and the nature of chemical bonds within a molecule. For complex structures like the isomers of hexahydronaphthalene, a combination of these techniques is essential for unambiguous characterization.

This guide will present a summary of the available spectroscopic data for key isomers, detail the experimental protocols for data acquisition, and provide a visual representation of the general analytical workflow.

Spectroscopic Data of Decahydronaphthalene (Decalin)

Due to the greater availability of complete datasets, we will first examine the spectroscopic data for the fully saturated cis- and trans-isomers of decahydronaphthalene (decalin). These compounds serve as excellent models for understanding the spectroscopic features of saturated bicyclic systems.

Table 1: ¹H NMR Spectroscopic Data of Decahydronaphthalene Isomers

| Isomer | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| cis-Decahydronaphthalene | 1.65 | m | 4H |

| 1.52 | m | 8H | |

| 1.31 | m | 6H | |

| trans-Decahydronaphthalene | 1.673 | m | - |

| 1.545 | m | - | |

| 1.231 | m | - | |

| 0.93 | m | - | |

| 0.87 | m | - |

Note: Assignments for trans-decahydronaphthalene were made by H-H and C-H COSY.[1] Specific proton assignments can be complex due to overlapping multiplets.

Table 2: ¹³C NMR Spectroscopic Data of cis-Decahydronaphthalene

| Chemical Shift (δ) ppm | Assignment |

| 35.1 | C-9, C-10 |

| 27.2 | C-1, C-4, C-5, C-8 |

| 24.8 | C-2, C-3, C-6, C-7 |

Table 3: Infrared (IR) Spectroscopy Data of Decahydronaphthalene Isomers

| Isomer | Wavenumber (cm⁻¹) | Assignment |

| cis-Decahydronaphthalene | ~2920 | C-H stretch (alkane) |

| ~2850 | C-H stretch (alkane) | |

| ~1450 | C-H bend (alkane) | |

| trans-Decahydronaphthalene | ~2920 | C-H stretch (alkane) |

| ~2850 | C-H stretch (alkane) | |

| ~1450 | C-H bend (alkane) |

Note: The IR spectra of cis- and trans-decalin are very similar, primarily showing characteristic alkane C-H stretching and bending vibrations.

Table 4: Mass Spectrometry (MS) Data of Decahydronaphthalene Isomers

| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| cis-Decahydronaphthalene | 138 | 96, 82, 67, 54 |

| trans-Decahydronaphthalene | 138 | 96, 82, 67, 54 |

Note: The electron ionization mass spectra of cis- and trans-decalin are very similar, showing a molecular ion at m/z 138 and characteristic fragmentation patterns corresponding to the loss of alkyl fragments.

Spectroscopic Data of Octahydronaphthalene Isomers

Data for specific octahydronaphthalene isomers is less complete in publicly available sources. However, some data for 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) is available.

Table 5: ¹³C NMR Spectroscopic Data of 1,2,3,4,5,6,7,8-Octahydronaphthalene

Table 6: Infrared (IR) Spectroscopy Data of 1,2,3,4,5,6,7,8-Octahydronaphthalene

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | =C-H stretch (alkene) |

| ~2920 | C-H stretch (alkane) |

| ~2850 | C-H stretch (alkane) |

| ~1650 | C=C stretch (alkene) |

| ~1450 | C-H bend (alkane) |

Table 7: Mass Spectrometry (MS) Data of 1,2,3,4,5,6,7,8-Octahydronaphthalene

| Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 136 | 108, 93, 79, 67 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for nonpolar compounds) in a clean vial.[3][4] Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[3]

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[3]

-

Shimming : Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[3]

-

Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are then applied.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Liquid Samples : Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[5]

-

Solid Samples : Grind a small amount of the solid sample with KBr powder to create a fine powder, which is then pressed into a thin pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of a mulling agent (e.g., Nujol) and placing the paste between salt plates.[5]

-

-

Background Spectrum : Record a background spectrum of the empty sample holder (or with the pure solvent or KBr pellet) to subtract any atmospheric or solvent absorbances.

-

Sample Spectrum : Place the prepared sample in the IR beam and record the spectrum. The typical mid-IR region scanned is 4000-400 cm⁻¹.[6]

-

Data Analysis : Identify characteristic absorption bands in the spectrum and correlate them with specific functional groups present in the molecule.[7]

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.[8] Non-volatile samples can be introduced using techniques like direct insertion probes.[9]

-

Ionization : The sample molecules are ionized in the ion source. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample, leading to the formation of a molecular ion and fragment ions.[8][10]

-

Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or a magnetic sector).[10]

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

-

Data Interpretation : The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.[8]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound.

Caption: General workflow for the spectroscopic elucidation of an unknown organic compound.

References

- 1. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR spectrum [chemicalbook.com]

- 2. Naphthalene, 1,2,3,4,5,6,7,8-octahydro- | C10H16 | CID 79026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. web.mit.edu [web.mit.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental Design [web.mit.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermodynamic Properties of Hexahydronaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydronaphthalene, a bicyclic organic compound with the chemical formula C₁₀H₁₄, exists in several isomeric forms. However, the most extensively studied and thermodynamically significant isomers are the fully saturated decahydronaphthalenes (C₁₀H₁₈), commonly known as decalins. Decalin is a crucial structural motif in many natural products, including steroids, and serves as a solvent and fuel additive.[1] Its thermodynamic properties are fundamental to understanding the stability and reactivity of these complex molecules.

This technical guide provides a comprehensive overview of the thermodynamic properties of the two principal diastereomers of decalin: cis-decalin and trans-decalin. These isomers arise from the stereochemistry at the ring junction and exhibit distinct conformational and energetic characteristics.[2] We will present key quantitative thermodynamic data, detail the experimental and computational methodologies used for their determination, and visualize the core concepts of their structural relationship and analysis workflows.

Structural and Conformational Analysis

The core structural difference between cis- and trans-decalin lies in the fusion of their two cyclohexane (B81311) rings. Both isomers adopt chair conformations for the six-membered rings to minimize angle and torsional strain.[3]

-

trans-Decalin : The two rings are fused via equatorial-type bonds.[4] This arrangement results in a relatively rigid, flat structure that is "conformationally locked," meaning it cannot undergo the typical chair-flip inversion seen in cyclohexane.[3][5] The hydrogen atoms at the bridgehead carbons are on opposite sides of the molecule.[2]

-

cis-Decalin : The rings are joined through one axial and one equatorial bond.[4] This creates a concave, "tent-like" geometry.[3] Unlike its trans counterpart, cis-decalin is flexible and can undergo a concerted ring-flip of both rings, with an energy barrier of approximately 12.6 to 14 kcal/mol.[4][6] During this inversion, the bridgehead hydrogens remain on the same side of the molecule.[2]

The conformational rigidity of trans-decalin versus the flexibility of cis-decalin is a primary determinant of their differing thermodynamic properties.

References

- 1. scribd.com [scribd.com]

- 2. 4.9 Conformations of Polycyclic Molecules – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Decalin - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Hexahydronaphthalene Derivatives and their Functionalization

For Researchers, Scientists, and Drug Development Professionals

The hexahydronaphthalene core, a saturated bicyclic hydrocarbon scaffold, is a privileged structure in medicinal chemistry and natural product synthesis. Its conformational rigidity and three-dimensional arrangement of substituents provide an excellent framework for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, functionalization, and biological significance of this compound derivatives, with a focus on their applications in drug discovery and development.

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through several synthetic strategies, with the Diels-Alder reaction and the catalytic hydrogenation of naphthalenes being the most prominent.

Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful and atom-economical method for the stereocontrolled synthesis of substituted cyclohexene (B86901) rings, which are precursors to hexahydronaphthalenes. The reaction offers a high degree of control over the regio- and stereochemistry of the resulting adduct.[1][2] Subsequent hydrogenation of the double bond in the cycloadduct yields the saturated this compound core. The versatility of the Diels-Alder reaction allows for the introduction of various functional groups onto the core structure by using appropriately substituted dienes and dienophiles.[3][4]

Catalytic Hydrogenation of Naphthalene (B1677914) Derivatives

The catalytic hydrogenation of naphthalene and its substituted derivatives is a widely used industrial and laboratory-scale method for the synthesis of tetralin (tetrahydronaphthalene) and decalin (perhydronaphthalene), which includes various isomers of this compound.[5][6] The choice of catalyst, reaction temperature, and pressure are crucial parameters that control the extent of hydrogenation and the stereoselectivity of the process.[7][8] For instance, certain catalysts can selectively hydrogenate one of the aromatic rings, providing access to tetralin derivatives, which can be further functionalized. Complete hydrogenation leads to the formation of decalin isomers (cis and trans), with the stereochemical outcome being influenced by the catalyst and reaction conditions.[9]

Functionalization of the this compound Core

Once the this compound scaffold is synthesized, its functionalization is key to exploring its chemical space and developing derivatives with desired biological activities. C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into the saturated hydrocarbon framework.

C-H Functionalization

Direct C-H functionalization reactions provide a step-economical approach to introduce complexity into the this compound core without the need for pre-installed functional groups.[10][11] These methods often employ transition metal catalysts that can selectively activate specific C-H bonds, allowing for the introduction of aryl, alkyl, and other functional groups. The regioselectivity of these reactions can be controlled by directing groups or by the inherent reactivity of the C-H bonds within the this compound skeleton.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous this compound derivatives have been investigated for their anticancer properties. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression. For instance, certain synthetic hexahydrocannabinol (B1216694) analogs, which contain a this compound moiety, have been shown to inhibit tumor growth by targeting the Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13][14] Naphthalene derivatives have also been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key player in tumor cell proliferation, survival, and metastasis.[15][16][17]

Antimicrobial Activity

The this compound scaffold is also found in natural products with significant antimicrobial properties. The specific structural features and substitution patterns on the core determine the spectrum and potency of their antibacterial and antifungal activities.

Signaling Pathways Modulated by this compound Derivatives

Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for rational drug design. Several key signaling pathways have been identified as targets for these compounds.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Some hexahydrocannabinol analogs have been shown to inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells.[12][13][14] This anti-angiogenic effect is mediated, at least in part, by the downregulation of VEGF expression.

Caption: Inhibition of the VEGF signaling pathway by hexahydrocannabinol analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival.[18] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Certain hexahydrocannabinol analogs have been found to inhibit NF-κB transcriptional activity, suggesting a potential mechanism for their anti-inflammatory and anticancer effects.[12][13]

Caption: Inhibition of the NF-κB signaling pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide variety of human cancers.[15][16][17] It promotes tumor progression by regulating the expression of genes involved in proliferation, survival, invasion, and angiogenesis. Several naphthalene derivatives have been identified as potent STAT3 inhibitors, suggesting that the this compound scaffold could be a valuable starting point for the design of novel STAT3-targeting anticancer agents.

Caption: Inhibition of the STAT3 signaling pathway by naphthalene derivatives.

Quantitative Data on Bioactive this compound Derivatives

The following tables summarize the reported biological activities of selected this compound and related decalin derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [14] |

| Naphthalene derivative (Compound 6) | MCF-7 | 11.7 | [14] |

| Naphthalene derivative (Compound 6) | HepG2 | 0.21 | [14] |

| Naphthalene derivative (Compound 6) | A549 | 1.7 | [14] |

| 2-Naphthol derivatives (Compound 5d) | HepG2, A549, MDA-231, HeLa | 0.8 - 1.6 | [3] |

Table 2: Antimicrobial Activity of this compound and Decalin Derivatives (MIC values in µg/mL)

| Compound | S. aureus | MRSA | B. subtilis | E. coli | C. albicans | Reference |

| Compound 5 | 40 | - | - | - | 40 | [5] |

| Compound 3 | - | 20 | 20 | 40 | 10 | [5] |

| Marine Streptomyces sp.S2A extract | 15.62 | - | 15.62 | 15.62 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Core via Diels-Alder Reaction

References

- 1. Diels–Alder Reaction [sigmaaldrich.com]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic study of naphthalene hydrogenation over Pt/Al{sub 2}O{sub 3} catalyst (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organic chemistry - Why does the reduction of naphthalene with nickel/hydrogen lead to trans-decalin? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. Controlling Factors for C—H Functionalization versus Cyclopropanation of Dihydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel hexahydrocannabinol analogs as potential anti-cancer agents inhibit cell proliferation and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel hexahydrocannabinol analogs as potential anti-cancer agents inhibit cell proliferation and tumor angiogenesis. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]

- 15. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Theoretical Calculations of Hexahydronaphthalene Conformations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydronaphthalene, commonly known as decalin, is a fundamental bicyclic hydrocarbon that serves as a structural motif in a wide array of natural products and synthetic molecules of pharmaceutical importance. The conformational preferences of its cis and trans isomers significantly influence the three-dimensional structure and, consequently, the biological activity and pharmacokinetic properties of molecules containing this scaffold. This technical guide provides a comprehensive overview of the theoretical methods employed to elucidate the conformational landscape of this compound. It details the application of molecular mechanics, density functional theory, and ab initio methods for determining the geometric and energetic properties of its conformers. This document is intended to serve as a resource for researchers in computational chemistry and drug development, offering both theoretical background and practical guidance for the conformational analysis of this important structural unit.

Introduction to this compound (Decalin) Conformations

This compound, or bicyclo[4.4.0]decane, exists as two diastereomers: cis-decalin and trans-decalin. The fusion of the two cyclohexane (B81311) rings in these isomers dictates their overall shape and conformational flexibility. In their lowest energy states, both rings adopt a chair conformation to minimize angle and torsional strain.[1][2]

-

trans-Decalin: The two cyclohexane rings are fused via equatorial-equatorial bonds. This arrangement results in a relatively flat and rigid structure that is "conformationally locked," meaning it cannot undergo ring flipping without significant strain or bond breaking.[1][2]

-

cis-Decalin: In this isomer, the rings are fused through one axial and one equatorial bond, leading to a bent, tent-like geometry. Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring-flip, interconverting between two enantiomeric chair-chair conformations.[1][2]

The conformational rigidity or flexibility of the decalin scaffold is a critical determinant of the spatial orientation of substituents, which in turn governs molecular recognition and binding affinity in biological systems. Therefore, accurate theoretical calculation of the preferred conformations and the energy barriers between them is essential for the rational design of drug candidates incorporating this moiety.

The decalin scaffold is a core component of numerous biologically active compounds, including steroids like testosterone (B1683101) and cholesterol, as well as various natural products with antibiotic properties.[3][4] Understanding the conformational behavior of the decalin core is crucial for elucidating the structure-activity relationships of these molecules.

Theoretical Methods for Conformational Analysis

The conformational analysis of this compound isomers is primarily carried out using a range of computational chemistry techniques. The choice of method depends on the desired balance between accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics is an empirical method that utilizes classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates. The total steric energy is computed as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic).

Popular force fields for this purpose include:

-

MM2/MM3/MM4: Developed by Allinger and his group, these force fields are well-parameterized for hydrocarbons and provide reliable geometries and relative energies.

-

MMFF (Merck Molecular Force Field): A versatile force field suitable for a broad range of organic molecules.

Molecular mechanics is computationally inexpensive, making it ideal for initial conformational searches and for studying large systems.

Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and other properties. DFT offers a good compromise between accuracy and computational cost, making it a widely used tool for geometry optimization and energy calculations of medium-sized molecules.

Commonly used functionals for conformational analysis include:

-

B3LYP: A hybrid functional that often provides accurate geometries and relative energies for organic molecules.

-

ωB97X-D: A range-separated hybrid functional with dispersion corrections, which is particularly important for accurately modeling non-bonded interactions.

The choice of basis set (e.g., 6-31G*, cc-pVTZ) is also crucial for obtaining reliable results.

Ab Initio Methods

Ab initio (from first principles) methods are based on solving the Schrödinger equation without empirical parameters. These methods can be highly accurate but are also computationally demanding.

-

Hartree-Fock (HF): A fundamental ab initio method that provides a good starting point for more advanced calculations.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, leading to more accurate energy predictions than HF.

Due to their computational cost, high-level ab initio methods are often used for single-point energy calculations on geometries optimized with less expensive methods like DFT.

Quantitative Data on this compound Conformations

The following tables summarize key quantitative data for the cis and trans isomers of this compound obtained from various computational and experimental methods.

Table 1: Relative Energies of cis- and trans-Decalin

| Method | Energy Difference (trans - cis) (kcal/mol) | Reference(s) |

| Experimental (Heat of Combustion) | -2.7 | [5] |

| Molecular Mechanics (MM2) | -3.6 | [5] |

| General Textbook Value | ~ -2.0 | [1] |

Note: A negative value indicates that the trans isomer is more stable.

Table 2: Energy Barrier for cis-Decalin Ring Inversion

| Method | Energy Barrier (kcal/mol) | Reference(s) |

| Experimental (Variable-Temp. NMR) | 12.6 | [2] |

| General Textbook Value | ~ 14.0 | [1] |

Table 3: Selected Geometric Parameters from Gas-Phase Electron Diffraction

Experimental and Computational Protocols

This section outlines the general workflows for performing conformational analysis of this compound using common computational chemistry software packages like Gaussian.

General Computational Workflow

The conformational analysis of this compound, particularly the flexible cis isomer, follows a multi-step process.

Protocol for trans-Decalin (Rigid)

Given its conformational rigidity, the protocol for trans-decalin is straightforward.

-

Structure Building: Construct the trans-decalin molecule in a molecular modeling program, ensuring both cyclohexane rings are in a chair conformation.

-

Geometry Optimization: Perform a geometry optimization using your chosen level of theory (e.g., DFT with B3LYP/6-31G*).

-

Frequency Calculation: Run a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Data Extraction: Extract the final energy and geometric parameters (bond lengths, angles, dihedral angles) from the output file.

Example Gaussian Input for trans-Decalin Optimization and Frequencies:

Protocol for cis-Decalin (Flexible)

The conformational analysis of cis-decalin is more involved due to its flexibility and the presence of a ring-flip transition state.

-

Conformational Search:

-

Build an initial structure of cis-decalin.

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers. For cis-decalin, you would expect to find two enantiomeric chair-chair conformations.

-

-

Optimization of Minima:

-

Take the lowest energy conformer(s) from the MM search.

-

Perform a DFT geometry optimization and frequency calculation on each, as described for trans-decalin.

-

-

Transition State Search (for Ring Flip):

-

To calculate the energy barrier for the ring flip, a transition state search is required. This can be done using methods like the synchronous transit-guided quasi-Newton (STQN) method in Gaussian.

-

Provide the optimized structures of the two interconverting cis-decalin conformers as input.

-

The calculation will find the saddle point on the potential energy surface that connects these two minima.

-

A frequency calculation on the transition state structure should yield exactly one imaginary frequency corresponding to the ring-flip motion.

-

-

Energy Barrier Calculation: The energy barrier for the ring flip is the difference in energy between the transition state and the ground-state conformer.

Relevance to Drug Development

The conformational preferences of the this compound scaffold have significant implications for drug design and development.

-

Pharmacophore Modeling: A clear understanding of the stable conformations of the decalin core allows for the precise positioning of pharmacophoric groups in three-dimensional space. This is crucial for designing molecules that fit optimally into a target's binding site.

-

Structure-Activity Relationships (SAR): By knowing the conformational constraints of the scaffold, chemists can better rationalize the observed SAR of a series of analogs. For example, the improved activity of a particular derivative might be explained by its ability to adopt a more favorable binding conformation.

-

ADME Properties: The shape and rigidity of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Conformational analysis can help in designing molecules with improved pharmacokinetic profiles.

Conclusion

Theoretical calculations are an indispensable tool for understanding the conformational behavior of this compound isomers. Molecular mechanics provides a rapid means of exploring the conformational space, while density functional theory and ab initio methods offer high accuracy for refining structures and energies. The data and protocols presented in this guide provide a solid foundation for researchers to conduct their own conformational analyses of molecules containing the decalin scaffold. A thorough understanding of the conformational preferences of this fundamental structural unit is critical for advancing the design and development of new therapeutic agents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. "Gas-phase electron diffraction from laser-aligned molecules" by Jie Yang and Martin Centurion [digitalcommons.unl.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. decalins.html [ursula.chem.yale.edu]

- 6. The molecular structure of cis- and ( trans-bicyclo [4.4.0] decane in the gas phase, studied by electron diffraction and molecular mechanics | Semantic Scholar [semanticscholar.org]

Unlocking the Therapeutic Potential of the Hexahydronaphthalene Core: A Technical Guide to Future Research Areas

For Researchers, Scientists, and Drug Development Professionals

The hexahydronaphthalene scaffold, a bicyclic system also known as decalin, is a privileged structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its rigid, three-dimensional architecture provides a versatile framework for the development of novel therapeutic agents. This technical guide explores the most promising research avenues for this compound derivatives, focusing on their potential as anticancer, antibacterial, and anti-inflammatory agents. We provide an in-depth analysis of the current landscape, including quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to guide future drug discovery and development efforts.

Anticancer Drug Discovery: Targeting Cell Proliferation and Survival

The this compound core is present in numerous natural products with potent cytotoxic and anticancer properties. These compounds often exert their effects through diverse mechanisms, including the inhibition of critical enzymes and interference with signaling pathways that are dysregulated in cancer.

Quantitative Data: Cytotoxicity of Naphthalene (B1677914) and Decalin Derivatives

The following table summarizes the in vitro anticancer activity of several naphthalene and decalin-based compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | |

| MCF-7 (Breast) | 5.21 | [1] | |

| Phenanthridine Derivative 8a | MCF-7 (Breast) | 0.28 | [2] |

| Naphthalimide Dithiocarbamate 4c | SKBR3 (Breast) | 10.54 | [3] |

| Indolyl Dihydropyrazole 4g | A-549 (Lung) | 2.32 | [4] |

| MCF-7 (Breast) | 43.59 | [4] | |

| Goniothalamin (a styryl-lactone) | Saos-2 (Osteosarcoma) | <5 µg/mL | [5] |

| A549 (Lung) | <5 µg/mL | [5] | |

| MCF-7 (Breast) | <5 µg/mL | [5] | |

| β-nitrostyrene derivative CYT-Rx20 | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | [6] |

| MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

-

Cells in culture

-

Test compounds (this compound derivatives)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[10]

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]

-

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[10]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antibacterial Drug Development: Combating Resistant Pathogens

The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), presents a significant global health threat.[12] The decalin core is found in several natural products with potent antibacterial activity, making it an attractive scaffold for the development of new antibiotics.[8][13]

Quantitative Data: Antibacterial Activity of Decalin and Naphthalene Derivatives

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| MC21-A (C58) | MRSA (39 isolates) | MIC90: comparable to vancomycin | MBC90: comparable to daptomycin | [12] |

| C59 (chloro-analog of C58) | MRSA (39 isolates) | MIC90: comparable to vancomycin | MBC90: comparable to daptomycin | [12] |

| N-alkyl morpholine (B109124) M-8 | MRSA | 3.9 | 3.9 | [14] |

| Imidazothiazole-benzoxazepine 6l | MRSA | 3.125 - 6.25 | Not Reported | [15] |

| Imidazothiazole-benzoxazepine 6s | MRSA | 3.125 - 6.25 | Not Reported | [15] |

| Imidazothiazole-benzoxazepine 6t | MRSA | 3.125 - 6.25 | Not Reported | [15] |

| Phenylthiazole analog 5 | MRSA | 1.3 - 2.6 | Identical to or 2-fold higher than MIC | [16] |

| Phenylthiazole analog 25 | MRSA | 1.6 | Identical to or 2-fold higher than MIC | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[17][18]

Materials:

-

Bacterial strains (e.g., MRSA)

-

Mueller-Hinton broth (MHB) or other suitable broth medium

-

Test compounds (this compound derivatives)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.[17]

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[19]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[19]

-

Observation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[17]

Anti-inflammatory Drug Discovery: Modulating Inflammatory Pathways

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The this compound scaffold has been explored for its anti-inflammatory properties.[20] Some naphthalene derivatives have shown the ability to inhibit the activation of neutrophils, which are key players in the inflammatory response.[21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[22][23]

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% in saline)

-

Test compounds (this compound derivatives)

-

Reference anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac)

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Compound Administration: Administer the test compound or reference drug to the animals via an appropriate route (e.g., oral, intraperitoneal).

-

Carrageenan Injection: After a set period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Several natural compounds are known to inhibit this pathway at various points.[9]

Conclusion and Future Directions

The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutics. The diverse biological activities exhibited by natural and synthetic compounds containing this motif underscore its potential in anticancer, antibacterial, and anti-inflammatory drug discovery. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Elucidation: In-depth studies to identify the precise molecular targets and signaling pathways modulated by these compounds.

-

Development of Novel Synthetic Methodologies: Efficient and stereoselective synthetic routes to access a wider range of structurally diverse this compound derivatives.

-

Pharmacokinetic and Toxicological Profiling: Early-stage evaluation of the drug-like properties of lead compounds to ensure their suitability for further development.

By leveraging the information and protocols outlined in this guide, researchers can accelerate the exploration of the vast therapeutic potential encapsulated within the this compound nucleus.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and antimicrobial evaluation of TAN-1057A/B analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]

- 10. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of celecoxib like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antiinflammatory activity of cis-4,5,6,7,8,8a,9-hexahydro-alpha-methyl-5H-fluorene-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Nomenclature and IUPAC Naming of Hexahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydronaphthalene, a bicyclic hydrocarbon with the chemical formula C₁₀H₁₄, represents a core structural motif in a variety of natural products and synthetic molecules of pharmaceutical interest. A thorough understanding of its nomenclature and stereochemistry is paramount for unambiguous communication in research and development. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for this compound isomers, detailing the systematic approach to numbering, locating double bonds, and assigning stereochemical descriptors. This document also collates available physicochemical data and outlines general experimental protocols for the synthesis and characterization of these compounds, serving as a vital resource for professionals in organic synthesis and medicinal chemistry.

IUPAC Nomenclature of this compound

The systematic naming of this compound isomers follows the IUPAC rules for bicyclic alkanes, with specific considerations for the presence of unsaturation and stereoisomerism. The core structure is a decahydronaphthalene (B1670005) (decalin) skeleton, which is a bicyclo[4.4.0]decane system.

The Bicyclo[4.4.0]decane Framework

This compound is a partially saturated derivative of naphthalene (B1677914), meaning it is a bicyclo[4.4.0]decane system containing two double bonds. The IUPAC nomenclature for bicyclic compounds involves:

-

Identifying the Bridgehead Carbons: These are the two carbon atoms shared by both rings.

-

Counting the Carbons in Each Bridge: The number of carbon atoms in each of the three paths connecting the bridgehead carbons is counted. For a fused system like decalin, the bridges are the two six-membered rings and the direct bond between the bridgehead carbons.

-

Constructing the Bicyclo Name: The name is formatted as "bicyclo[x.y.z]alkane," where x, y, and z are the number of carbons in each bridge, listed in descending order. For decalin, this is bicyclo[4.4.0]decane, as there are four carbons in each of the two bridges forming the rings and zero carbons in the bridge directly connecting the bridgehead carbons.

Numbering the Bicyclic System